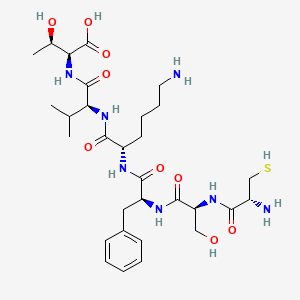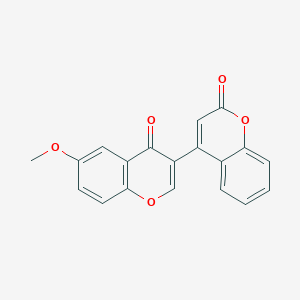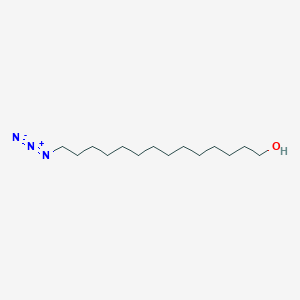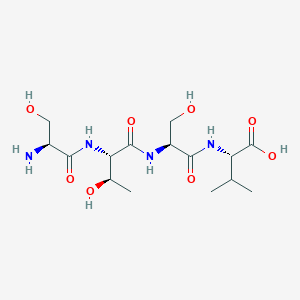
1-Chloro-4-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a chlorinated derivative of phenylnaphthalene, characterized by a chlorine atom attached to the first carbon of the naphthalene ring and a phenyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylnaphthalene can be synthesized through several methods. One common route involves the reaction of 4-chloro-1-naphthalenyl ester with trimethyl(phenyl)tin in the presence of a palladium catalyst . Another method includes the use of methanesulfonic acid and 1,1,1-trifluoro-4-chloro-1-naphthalenyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted naphthalenes, quinones, and hydrogenated naphthalenes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-chloro-4-phenylnaphthalene involves its interaction with various molecular targets. The chlorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include electrophilic aromatic substitution and coordination with metal catalysts .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but contains an ethynyl group instead of a naphthalene ring.
1-Phenylnaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Contains a chlorine atom but lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness: 1-Chloro-4-phenylnaphthalene is unique due to the presence of both a chlorine atom and a phenyl group on the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C16H11Cl |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-chloro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
Clé InChI |
YXXIWTMWYYBOPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)


![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)


![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)


![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
